Acid Red 87 potassium

描述

Contextualization within Xanthene Dye Chemistry and Derivatives

Acid Red 87 potassium belongs to the xanthene class of dyes, which are derived from the parent molecule xanthene. worlddyevariety.comcolorantsgroup.com These dyes are known for their vibrant colors and fluorescent properties. The core structure of xanthene dyes consists of a xanthene ring system, which is a dibenzopyran ring.

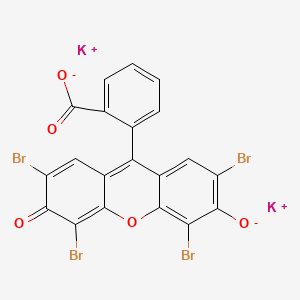

The synthesis of Acid Red 87 involves the bromination of fluorescein (B123965). macsenlab.comwikipedia.org Fluorescein itself is a xanthene dye. google.com The addition of bromine atoms to the fluorescein structure results in the formation of tetrabromofluorescein, the anionic component of this compound. chemicalbook.comnih.gov The negative charge is counterbalanced by two potassium ions. nih.gov

The chemical properties of this compound are influenced by its xanthene structure. For instance, its solubility in water is a key characteristic, a feature common among the potassium and sodium salts of eosin (B541160). chemicalbook.comguidechem.commfa.org This solubility is crucial for its various applications in research.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | dipotassium (B57713);2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate nih.gov |

| CAS Number | 56897-54-2 nih.gov |

| Molecular Formula | C20H6Br4K2O5 nih.gov |

| Molecular Weight | 724.1 g/mol nih.gov |

| Chemical Class | Xanthene Dye worlddyevariety.comcolorantsgroup.com |

Evolution and Research Significance of Eosin Y Potassium Salt

Eosin Y potassium salt, or this compound, has a long history of use in scientific research, dating back to its discovery by Caro in 1871. mfa.org Initially, its primary applications were in the textile industry for dyeing silk and wool, and as a colorant in inks and cosmetics. guidechem.commfa.org

Over time, the unique properties of Eosin Y potassium salt led to its adoption in various scientific fields. Its intense color and staining capabilities made it an invaluable tool in histology for visualizing cells and tissues. macsenlab.comontosight.ai The well-known Hematoxylin (B73222) and Eosin (H&E) stain, a cornerstone of histological examination, utilizes Eosin Y to stain the cytoplasm and other extracellular structures in shades of red and pink. macsenlab.comwikipedia.org

The research significance of Eosin Y potassium salt extends beyond its use as a simple stain. Its fluorescent properties have been harnessed in various analytical techniques. innovareacademics.in The molecule can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that is utilized in fluorescence microscopy and spectroscopy. mfa.org

Furthermore, Eosin Y has gained prominence as a photosensitizer in organic synthesis. macsenlab.comwikipedia.orgnih.gov In this role, it absorbs visible light and transfers the energy to other molecules, initiating chemical reactions. rsc.org This has opened up new avenues for conducting chemical transformations under mild and environmentally friendly conditions. rsc.org The ability of Eosin Y to act as a photocatalyst has been explored in a variety of reactions, including the formation of carbon-carbon bonds. rsc.org

Recent research has also investigated the potential of Eosin Y in combination with other substances, such as potassium iodide, to enhance its photodynamic action against bacteria. mdpi.com This highlights the ongoing evolution of research into the applications of this versatile compound.

Table 2: Key Research Applications of Eosin Y Potassium Salt

| Application Area | Description |

|---|---|

| Histological Staining | Used to stain cytoplasm and other cellular components in tissue samples, most notably in the H&E stain. macsenlab.comwikipedia.org |

| Fluorescence Microscopy | Utilized as a fluorescent probe due to its ability to absorb and emit light. mfa.orginnovareacademics.in |

| Photocatalysis | Acts as a photosensitizer in organic reactions, driven by visible light. macsenlab.comnih.govrsc.org |

| Antimicrobial Research | Investigated for its photodynamic antimicrobial properties, especially when combined with other agents. mdpi.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

dipotassium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2K/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAPEKTGHKWRZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205422 | |

| Record name | Acid Red 87 potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56897-54-2 | |

| Record name | Acid Red 87 potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid Red 87 potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACID RED 87 POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16WM87OHGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Acid Red 87 Potassium

Contemporary Synthetic Routes to Acid Red 87 Potassium

The synthesis of this compound is a well-defined process that begins with the bromination of fluorescein (B123965), followed by neutralization to yield the desired potassium salt. worlddyevariety.com This process requires precise control over reaction conditions to ensure high purity and yield.

Neutralization Reaction of Tetrabromofluorescein with Potassium Hydroxide (B78521)

The final step in the synthesis of this compound involves the conversion of 2',4',5',7'-tetrabromofluorescein into its dipotassium (B57713) salt. nih.gov This is accomplished through a neutralization reaction with a suitable potassium base, typically potassium hydroxide (KOH). The acidic protons of the carboxylic acid and phenolic hydroxyl groups on the tetrabromofluorescein molecule react with the potassium hydroxide in an aqueous or alcoholic medium. chemicalbook.cominnovareacademics.in This acid-base reaction results in the formation of the water-soluble dipotassium salt, known as this compound. nih.govchemicalbook.com The underlying structure of the dye is a xanthene class molecule. worlddyevariety.com

Optimization of Reaction Parameters: pH, Temperature, and Stoichiometry

To achieve optimal yield and purity, the reaction parameters for the neutralization step must be carefully controlled. While specific data for potassium salt formation is extrapolated from similar processes, the principles remain consistent.

pH: The pH of the reaction mixture is a critical parameter. For the analogous conversion to the sodium salt, the pH is maintained in a basic range of 8.5–9.0 to ensure the complete deprotonation and formation of the disodium (B8443419) salt. A similar pH range is crucial for the complete formation of the dipotassium salt. The different forms of Eosin (B541160) Y (the anionic part of the salt) are pH-dependent, with pKa values reported at 2.9 and 4.5. innovareacademics.in

Temperature: The neutralization is typically carried out at room temperature (20–25°C). This moderate temperature is sufficient to facilitate the reaction without promoting unwanted side reactions or degradation of the dye.

Stoichiometry: A stoichiometric amount of potassium hydroxide relative to the tetrabromofluorescein is required to neutralize both acidic protons. Using a slight excess of the base can help drive the reaction to completion, ensuring that all the tetrabromofluorescein is converted to its potassium salt form.

| Parameter | Optimal Range | Purpose |

| pH | 8.5 - 9.0 | Ensures complete deprotonation and salt formation. |

| Temperature | 20 - 25°C | Facilitates reaction without product degradation. |

| Stoichiometry | ~2 equivalents of KOH | Ensures complete neutralization of tetrabromofluorescein. |

Advanced Purification Techniques: Filtration and Crystallization for Research-Grade Purity

Post-synthesis purification is essential to achieve research-grade purity, removing unreacted starting materials and by-products.

Filtration: The crude reaction mixture is often filtered to remove any insoluble impurities.

Crystallization: The primary method for purifying the dye is crystallization. The crude solid is dissolved in hot water, typically between 80–90°C. The hot, saturated solution is then filtered again to eliminate any remaining insoluble matter. Gradual cooling of the filtrate allows the this compound to crystallize, often forming needle-like crystals. This process effectively separates the dye from soluble impurities, which remain in the mother liquor. The resulting crystals can be collected by filtration and dried. This method can yield a product with greater than 95% purity. The efficiency of purification via crystallization is dependent on factors such as the impurity having different solubility or diffusion characteristics than the target molecule. rug.nlnih.gov

Detailed Chemical Reactivity and Mechanistic Studies

The reactivity of Acid Red 87 is largely dictated by its xanthene core, which can exist in different forms and participate in redox reactions.

Oxidation Pathways and Formation of Quinonoid Structures

Investigation of Oxidizing Agents: Potassium Permanganate (B83412) and Hydrogen Peroxide

The oxidation of Acid Red 87 has been studied using various oxidizing agents.

Potassium Permanganate: Potassium permanganate is a strong oxidizing agent known to react with organic dyes. mdpi.comengscientific.com While detailed mechanistic studies on its specific reaction with Acid Red 87 are not extensively published in the provided context, it is used as a staining agent, indicating a chemical interaction that alters the dye's properties. mdpi.com In other synthetic contexts, it is used to oxidize substrates, highlighting its potent oxidative capacity. researchgate.net

Hydrogen Peroxide: The reaction of Acid Red 87 (Eosin Y) with hydrogen peroxide (H₂O₂), particularly in Fenton and photo-Fenton processes, is well-documented as a method for dye degradation. scirp.orgscirp.orgnih.gov In these advanced oxidation processes (AOPs), H₂O₂, in the presence of an iron catalyst (Fe(II)), generates highly reactive hydroxyl radicals (•OH). scirp.orgscirp.org These radicals attack the dye molecule, leading to its oxidation and eventual mineralization. scirp.org The initial rate of this degradation is dependent on the concentration of H₂O₂. Studies show that the rate increases with H₂O₂ concentration up to a certain point (~10.00 × 10⁻³ M), after which the rate levels off. scirp.orgscirp.org This is attributed to the scavenging of hydroxyl radicals by excess H₂O₂ at higher concentrations. scirp.orgresearchgate.net

| Oxidizing Agent | Process | Key Findings |

| Hydrogen Peroxide (H₂O₂) | Fenton/Photo-Fenton Oxidation | Generates •OH radicals that degrade the dye. scirp.orgscirp.org The degradation rate increases with H₂O₂ concentration to an optimal point. scirp.org |

| Potassium Permanganate (KMnO₄) | Oxidation | A strong oxidizing agent used in staining, implying a chemical reaction with the dye. mdpi.comengscientific.com |

Kinetic and Stoichiometric Analysis of Oxidation Reactions

The oxidation of Acid Red 87 is a key process in its environmental degradation and has been studied to understand its persistence and to develop remediation strategies. The analysis of these reactions involves determining their speed (kinetics) and the quantitative relationship between reactants and products (stoichiometry).

Kinetic Analysis: The degradation kinetics of Acid Red 87 have been extensively studied using Advanced Oxidation Processes (AOPs), such as the Fenton process, which generates highly reactive hydroxyl radicals (•OH). scirp.orgresearchgate.net In these systems, the reaction often follows pseudo-first-order kinetics with respect to the dye concentration. scirp.org The rate of oxidation is significantly influenced by several parameters:

pH: The reaction rate is highly dependent on pH. For the Fenton process, the rate decreases as pH increases, largely because the catalytically active iron species precipitate as ferric hydroxide at higher pH values. scirp.orgresearchgate.net Conversely, during photocatalytic bleaching, the rate can increase with pH up to an optimal point (around pH 8.0), after which the rate decreases due to electrostatic repulsion between the anionic dye and the negatively charged semiconductor surface. tsijournals.com

Concentration of Oxidants: In the Fenton process, the rate of degradation increases with higher concentrations of hydrogen peroxide (H₂O₂) and iron(II) ions, although excessive H₂O₂ can lead to scavenging of hydroxyl radicals, which can level off or decrease the reaction rate. scirp.org

Light Intensity: In photocatalytic oxidation, the reaction rate is enhanced with increased light intensity, as this generates more electron-hole pairs on the catalyst surface, leading to more oxidizing radicals. tsijournals.com

| Oxidation Process | Kinetic Order | Key Influencing Factors | Observations |

|---|---|---|---|

| Fenton's Process | Pseudo-first-order | [H₂O₂], [Fe(II)], pH | Rate increases with [H₂O₂] and [Fe(II)]; decreases with increasing pH. scirp.org |

| Photo-Fenton's Process | Pseudo-first-order | UV Light, [H₂O₂], [Fe(II)], pH | Degradation rate is significantly enhanced by UV light compared to the dark Fenton's process. scirp.org |

| Photocatalytic (ZrO₂) | - | Light Intensity, pH | Rate increases with light intensity and pH (up to an optimum of 8.0). tsijournals.com |

Stoichiometric Analysis: Determining the stoichiometry of oxidation reactions, particularly with multi-equivalent oxidants like potassium permanganate (KMnO₄), is crucial for understanding the reaction mechanism. The established method involves reacting varying molar ratios of the dye and the oxidant. nih.gov By spectrophotometrically monitoring the concentration of the unreacted oxidant (e.g., MnO₄⁻ at ~525 nm) after the reaction has gone to completion, the molar ratio of reactants consumed can be determined. nih.gov

During the oxidation of similar dyes with permanganate, the reaction is observed to proceed through the formation of intermediate manganese species, such as Mn(VI) and hypomanganate(V), indicating a complex, multi-step electron transfer process. nih.gov A 1:1 intermediate complex between the dye and the oxidant is often kinetically observed. nih.gov The final oxidation products are typically smaller, colorless organic molecules and mineralized components like CO₂ and H₂O. tsijournals.com

Reduction Reactions and Formation of Amine Derivatives

The reduction of Acid Red 87 targets its central xanthene chromophore, leading to a colorless product known as the "leuco" form. histopathology.guru This transformation is a hallmark of xanthene dyes and proceeds via distinct mechanistic pathways depending on the reducing agent and conditions.

The reduction can occur as a one-electron or a two-electron process. researchgate.netresearchgate.net

One-Electron Reduction: In the presence of certain catalysts or under specific electrochemical conditions, Acid Red 87 (EY²⁻) accepts a single electron to form a relatively stable trianion semiquinone radical (EY³⁻•). This radical intermediate has a distinct absorption peak around 405 nm. researchgate.net

Two-Electron Reduction: When a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄) is used, a two-electron reduction pathway dominates. researchgate.netresearchgate.net This process converts the dye directly to its fully reduced, colorless leuco form (EY⁴⁻), which only absorbs in the UV range. researchgate.net This leuco form is stable but can be re-oxidized back to the colored dye.

| Product | Reagent/Process | Mechanism | Properties |

|---|---|---|---|

| Semiquinone Radical (EY³⁻•) | Electrochemical reduction, some nanocatalysts | One-electron reduction | Colored, stable radical with absorption at ~405 nm. researchgate.net |

| Leuco-Eosin (EY⁴⁻) | Sodium borohydride (NaBH₄) | Two-electron reduction | Colorless, absorbs in the UV range. researchgate.netresearchgate.net |

Formation of Amine Derivatives: Direct reduction of Acid Red 87 does not yield amine derivatives, as its structure lacks functional groups like nitro groups that readily reduce to amines. However, advanced synthetic strategies allow for the creation of xanthene structures containing amine functionalities. One such method involves starting with a nitro-substituted aromatic aldehyde (e.g., p-nitrobenzaldehyde). tandfonline.com This aldehyde is condensed with a reagent like dimedone to synthesize a nitro-xanthene derivative. The nitro group on this xanthene precursor is then chemically reduced to an amine (NH₂). This amino-xanthene can subsequently be converted into a wide array of derivatives, such as xanthene sulfonamides and carboxamides, by reacting it with sulfonyl chlorides or acyl chlorides, respectively. tandfonline.com This multi-step approach highlights a versatile pathway to functionalize the xanthene scaffold with amine groups for further chemical elaboration. tandfonline.com

Electrophilic and Nucleophilic Substitution Reactions and Substituted Product Formation

The structure of Acid Red 87 offers two primary sites for substitution reactions: the electron-rich aromatic rings and the carboxylate functional group.

Electrophilic Substitution: The aromatic portions of the xanthene ring system are activated towards electrophilic substitution. The synthesis of Acid Red 87 itself relies on the electrophilic bromination of a fluorescein precursor. Further electrophilic substitutions on the dye are possible, although the existing bromine atoms are deactivating. More commonly, Acid Red 87 is used as a powerful photocatalyst to initiate electrophilic substitution reactions on other substrates. rsc.orgbeilstein-journals.org In these photoredox cycles, the excited state of Eosin Y engages in a single-electron transfer (SET) to generate highly reactive electrophilic radicals from precursors like arenediazonium salts. rsc.orgbeilstein-journals.org These radicals then participate in reactions such as:

C-H Arylation: Generating aryl radicals that can substitute onto other aromatic or heteroaromatic rings. beilstein-journals.org

Radical Cycloadditions: Initiating cyclization cascades to form complex heterocyclic products like benzothiophenes. beilstein-journals.org

Thiocyanation: Forming a C-S bond by substituting a thiocyanate (B1210189) group onto an electron-rich heterocycle. beilstein-journals.org

Nucleophilic Substitution: The main site for nucleophilic substitution on Acid Red 87 is the carbonyl carbon of its carboxylic acid group. This group can undergo nucleophilic acyl substitution , a class of reactions that involves the replacement of the hydroxyl group (or its corresponding alkoxide in the salt form). masterorganicchemistry.comyoutube.com A prominent example is the Fischer esterification reaction. msu.edu

In this reaction, the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst. The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, which greatly increases the electrophilicity of the carbonyl carbon. msu.edu

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. msu.edu

Proton transfer and subsequent elimination of a water molecule to regenerate the carbonyl and form the final ester product.

This reaction allows for the conversion of Acid Red 87 into its corresponding ester derivatives. In contrast, the bromine atoms on the xanthene ring are attached to sp²-hybridized carbons and are generally resistant to nucleophilic substitution under standard conditions.

| Reaction Type | Reactive Site | Typical Reagents | Product Class |

|---|---|---|---|

| Electrophilic Substitution | Aromatic rings of the xanthene core | Bromine (in synthesis) | Halogenated xanthenes. |

| Nucleophilic Acyl Substitution | Carboxylic acid group | Alcohols (with acid catalyst) | Esters. msu.edu |

Spectroscopic Characterization and Advanced Analytical Chemistry of Acid Red 87 Potassium

Comprehensive Spectroscopic Analysis Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful toolkit for the analysis of Acid Red 87 potassium.

UV-Visible Absorption Spectroscopy for Characteristic Peaks and Concentration Determination

UV-Visible absorption spectroscopy is a fundamental technique for characterizing this compound. The compound exhibits a strong absorbance in the visible region, which is responsible for its vibrant red color. In aqueous solutions, Eosin (B541160) Y typically shows a major absorbance band around 517 nm. scirp.org The peak at 517 nm is the most intense and is attributed to the polycyclic aromatic chromophore. scirp.org The spectrum of Eosin Y can also display other peaks, for instance at 342 nm, 301 nm, and 254 nm, which are associated with the carboxylic group and the benzene (B151609) ring within the molecule. scirp.org

The exact position of the absorption maximum (λmax) can be influenced by the solvent. For example, in ethanol, the absorption peak is observed around 527 nm, while in water it is around 521 nm. mdpi.comacs.org Studies have shown that the absorption spectra can also be affected by the concentration of the dye. mdpi.comjmchemsci.com The intensity of the absorption is directly proportional to the concentration of the dye in a solution, a principle that is widely used for quantitative analysis. mdpi.com In basic ethanol, Acid Red 87 has a reported absorption maximum at 524.75 nm with a molar absorption coefficient (ε) of 112,000 M⁻¹cm⁻¹. photochemcad.com

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| Aqueous Solution | 517 nm | 5.46 × 10⁴ L∙mol⁻¹∙cm⁻¹ | scirp.org |

| Ethanol | 527 nm | Not specified | mdpi.com |

| Basic Ethanol | 524.75 nm | 112,000 M⁻¹cm⁻¹ | photochemcad.com |

| Water | 521 nm | Not specified | acs.org |

Fluorescence Spectroscopy: Emission Maxima and Quantum Yield Investigations for Microscopy Applications

Fluorescence spectroscopy provides further insights into the electronic properties of this compound and is particularly relevant for its applications in microscopy. When excited with light of a specific wavelength, the molecule emits light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescence emission maximum of Eosin Y is also solvent-dependent. In ethanol, the emission peak is around 555 nm, while in water it is around 543 nm. mdpi.com The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, has been reported to be 0.67 for Eosin Y in basic ethanol. omlc.org In water, the quantum yield is lower, around 0.2, and in methanol, it is approximately 0.4. jmchemsci.comjmchemsci.com The fluorescence intensity is generally linear with concentration up to a certain point, after which saturation effects can occur. mdpi.com

| Solvent | Excitation Wavelength (λex) | Emission Maximum (λem) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Basic Ethanol | 490 nm | Not specified | 0.67 | omlc.org |

| Ethanol | Not specified | 555 nm | Not specified | mdpi.com |

| Water | Not specified | 543 nm | 0.2 | mdpi.comjmchemsci.comjmchemsci.com |

| Methanol | Not specified | Not specified | 0.4 | jmchemsci.comjmchemsci.com |

Vibrational Spectroscopy: Raman and Surface-Enhanced Raman Scattering (SERS) for Molecular Structure and Tautomerism Studies

Vibrational spectroscopy techniques like Raman and Surface-Enhanced Raman Scattering (SERS) are powerful for probing the molecular structure of this compound. SERS, in particular, offers significantly enhanced signals, allowing for the detection of trace amounts of the dye. rsc.org

SERS analysis has been instrumental in identifying Eosin Y in various contexts, including historical artworks. rsc.orgnih.gov Characteristic SERS signals for Eosin Y have been identified at specific wavenumbers, including 281, 476, 643, 712, 1179, 1335, 1459, 1511, 1572, and 1620 cm⁻¹. nih.govfrontiersin.org These spectral fingerprints allow for the unambiguous identification of the dye, even in complex mixtures. nih.gov The use of different excitation wavelengths in SERS can influence the resulting spectra, with near-infrared excitation being beneficial for reducing fluorescence interference. acs.org

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For a complex molecule like Eosin Y, the FT-IR spectrum reveals the presence of key functional groups. The broad envelope observed in the higher frequency region (e.g., 3600-2200 cm⁻¹) can be attributed to O-H and N-H stretching vibrations, indicating the presence of hydroxyl and amino groups. researchgate.net The presence of a carbonyl group (C=O) from the carboxylic acid is a key feature, typically absorbing in the range of 1760-1690 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations are also expected to be present. mdpi.com

Advanced Chromatographic Separation and Identification Methodologies

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array, Fluorescence, and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. researchgate.net Coupling HPLC with various detectors enhances its analytical power.

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) for Compound Identification and Degradation Product Analysis

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) is a powerful analytical technique for the precise identification of compounds and the characterization of their degradation products. mdpi.comoup.com The use of high-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF), allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy, which is crucial for distinguishing between compounds with similar nominal masses. mdpi.comnih.gov This technique is particularly valuable in the analysis of complex molecules like this compound.

The process typically involves liquid chromatography (LC) for the separation of the analyte from the matrix, followed by its introduction into the mass spectrometer. researchgate.netfrontiersin.org In the first stage of mass analysis (MS1), the accurate mass of the intact ionized molecule (the precursor ion) is measured. For Acid Red 87, which is the tetrabromo derivative of fluorescein (B123965), this provides a high-confidence confirmation of its identity. mdpi.com

In the second stage (MS/MS), the precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. oup.com The resulting fragmentation pattern is unique to the molecule's structure and provides definitive structural evidence. By analyzing these fragments, researchers can confirm the identity of the compound and pinpoint the location of modifications or the cleavage points in degradation products. nih.gov

The study of degradation products is critical for understanding the stability and transformation of this compound under various conditions. HR-MS/MS can identify products resulting from reactions such as oxidation (hydroxylation), debromination, or cleavage of the xanthene core. nih.govacs.org The high mass accuracy of HRMS is essential for identifying subtle mass shifts, for instance, distinguishing between the addition of oxygen and the substitution of sodium for potassium, which can have very small mass differences. nih.gov

Below is a representative data table illustrating the kind of information obtained from an HR-MS/MS analysis of Acid Red 87 and a hypothetical degradation product.

Table 1: Representative HR-MS/MS Data for Acid Red 87 and a Hypothetical Degradation Product

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Accurate Mass (Calculated) | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|---|---|

| Acid Red 87 | 647.7850 | 647.7851 (C₂₀H₇Br₄O₅⁻) | 603.8012, 358.8921 | Loss of CO₂; Cleavage of xanthene structure |

| Monodebrominated Product | 569.8701 | 569.8702 (C₂₀H₈Br₃O₅⁻) | 525.8863, 280.9772 | Loss of CO₂; Further fragmentation of the debrominated structure |

Quality Control and Analytical Validation in Research Contexts

In any research involving chemical analysis, rigorous quality control (QC) and analytical method validation (AMV) are fundamental to ensure that the data generated are reliable, reproducible, and fit for purpose. chromatographyonline.com The validation process provides documented evidence that a method is suitable for its intended use by evaluating specific performance parameters. routledge.com For research on this compound, this involves validating the analytical methods used for its quantification and characterization.

Key validation parameters include linearity, sensitivity (limit of detection and quantitation), accuracy, and precision. routledge.comekb.eg

Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by a correlation coefficient (r²) close to 1.0.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Several analytical methods have been developed utilizing the spectroscopic properties of Acid Red 87 (Eosin Y) for the determination of other substances, and these studies provide insight into the validation parameters achievable with this compound. innovareacademics.intandfonline.comrsc.org For instance, spectrofluorimetric and resonance Rayleigh scattering methods using Eosin Y as a probe have been validated according to ICH guidelines. ekb.egtandfonline.com

The table below summarizes typical analytical validation parameters from studies employing Eosin Y, which are representative of the performance characteristics for methods involving this compound.

Table 2: Summary of Analytical Validation Parameters for Methods Using Acid Red 87 (Eosin Y)

| Analytical Method | Linear Range | LOD | LOQ | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|---|

| Spectrofluorimetry | 100 - 1000 ng/mL | 8.0 - 13.5 ng/mL | 24 - 40 ng/mL | Not specified | ekb.eg |

| Resonance Rayleigh Scattering | 0.5 - 5.0 mg/L | 0.085 mg/L | Not specified | Not specified | tandfonline.com |

| Spectrofluorimetry | 0.07 - 2.5 µg/mL | 0.016 µg/mL | Not specified | 0.9999 | rsc.org |

Ensuring the quality of results also requires standardizing experimental conditions, such as light source parameters and reactor geometry in degradation studies, and running control experiments. Proper documentation, including detailed protocols, calibration curves, and instrument settings, is essential for data integrity and reproducibility. routledge.com

Degradation Pathways and Stability Research of Acid Red 87 Potassium

Photodegradation Mechanisms and Kinetic Studies

The interaction of light with Acid Red 87 initiates a series of reactions that lead to its decomposition. These photodegradation processes are complex and are influenced by several factors, including the light source, the chemical environment, and the physical matrix in which the dye is present.

Influence of Light Exposure and UV Radiation on Degradation Kinetics

Exposure to light, especially UV radiation, significantly accelerates the degradation of Acid Red 87. scirp.orgresearchgate.net Studies have shown that the photodegradation process often follows pseudo-first-order kinetics. scispace.com The rate of degradation is dependent on the intensity and type of light source. For instance, using a 250-watt mercury lamp resulted in a higher percentage of color removal in a shorter time compared to a 125-watt lamp. scispace.com Specifically, with a 250-watt lamp, 99.2% efficiency was reached after 20 minutes, while a 125-watt lamp achieved 97.7% efficiency after 30 minutes. scispace.com

The degradation rate is also influenced by the concentration of the dye, the pH of the solution, and the presence of photocatalysts like ZnO or TiO2. scispace.comresearchgate.netnih.gov In the presence of a ZnO photocatalyst, the decolorization of Acid Red 87 increases with an increase in temperature, following the Arrhenius equation. scispace.com The activation energies calculated for the photoreaction using 125 and 250-watt lamps were found to be 26.012 kJ/mol and 29.397 kJ/mol, respectively, indicating a fast photoreaction. scispace.com

The presence of UV light enhances the rate and extent of degradation compared to degradation in the dark. scirp.orgscirp.org For example, the photo-Fenton process, which utilizes UV light, showed a significantly higher initial degradation rate (11.51 × 10⁻⁷ mol∙L⁻¹∙min⁻¹) and percentage of degradation (54.32%) compared to the standard Fenton's process in the dark (7.35 × 10⁻⁷ mol∙L⁻¹∙min⁻¹ and 27.62%, respectively). scirp.org

Under exposure to sunlight, Eosin (B541160) Y decomposes intensively, with a 56.4% degree of decomposition occurring within the first day. bohrium.com Over a period of 36 days, the dye can decompose by as much as 93%. bohrium.com

Evaluation of Photostability Enhancement Strategies: Lipid Microparticles and Photostabilizers

To mitigate the photodegradation of Acid Red 87, various photostability enhancement strategies have been explored. One promising approach is the encapsulation of the dye within lipid microparticles (LMs). nih.govresearchgate.net

Incorporating Acid Red 87 into LMs, prepared by melt emulsification with tristearin (B179404) and phosphatidylcholine, has been shown to markedly reduce its photodecomposition under simulated sunlight. nih.govresearchgate.net Research demonstrated that the photodecomposition of the free colorant was 20.5 ± 4.6%, whereas for the dye incorporated in LMs, it was only 1.3 ± 1.8%. nih.govresearchgate.net This significant enhancement in photostability is attributed to the protective lipid matrix.

Furthermore, the co-loading of photostabilizers, such as 4-methylbenzylidene camphor (B46023) (MBC), along with a UV filter like butyl methoxydibenzoylmethane (BMDBM) in solid lipid microparticles, has proven effective in reducing the photodegradation of the UV filter. researchgate.net This suggests that a similar strategy could be beneficial for enhancing the photostability of Acid Red 87. The encapsulation of bioactive compounds in lipid microparticles based on pegylated glycerides or long-chain fatty alcohols can generally improve their stability. mdpi.com

Identification and Characterization of Photodegradation Products and Bioactive Fragments

The photodegradation of Acid Red 87 results in the formation of various smaller molecules. While the complete elucidation of all degradation products is complex, studies have proposed pathways based on the analysis of the reaction mixture. One of the initial steps in the photodegradation of xanthene dyes like Eosin Y is often de-ethylation, leading to a blueshift in the absorption spectrum. mdpi.com Further decomposition involves the breakdown of the conjugated ring structure. mdpi.com

A simplified proposed photodegradation pathway for Eosin Y involves the cleavage of the molecule, potentially leading to the formation of smaller aromatic and aliphatic compounds. uva.nl However, detailed characterization of all intermediate and final degradation products remains an area of ongoing research. Attempts to isolate and identify low molecular weight degradation products like phenol (B47542) or aniline (B41778) have been challenging due to their volatility or subsequent degradation. epa.gov

Comparative Analysis of Photodegradation in Solution vs. Matrix-Dependent Systems (e.g., textiles, tattoo inks)

The environment in which Acid Red 87 is present significantly affects its photodegradation. In aqueous solutions, the degradation kinetics are well-studied and are influenced by factors like pH and the presence of photocatalysts. scispace.combohrium.com For instance, in a study using oxidized pyrite (B73398) as a photocatalyst, over 90% degradation of Eosin Y was achieved in an aqueous solution under white or green light. bohrium.com

In matrix-dependent systems like textiles and tattoo inks, the degradation process can be different. Acid Red 87 is used in dyeing silk, cotton, and wool, as well as in tattoo inks. chemicalbook.comeuropa.eu The photostability of dyes on textiles is a known concern, with different dyes exhibiting varying degrees of lightfastness. bohrium.comepa.gov For Eosin Y, its lightfastness is generally considered low. pylamdyes.com

In the context of tattoo inks, the photodegradation of colorants under solar radiation is a critical issue, as it can lead to the formation of potentially toxic products in the dermis. nih.goveuropa.eu Encapsulating Acid Red 87 in lipid microparticles has been shown to enhance its photostability in a context relevant to tattoo inks. nih.govresearchgate.net Interestingly, while this encapsulation protects against sunlight-induced degradation, it does not significantly affect the laser-induced degradation required for tattoo removal. nih.govresearchgate.net The laser-induced degradation of free and encapsulated C.I. 45380 was 30.1 ± 6.6% and 27.4 ± 5.5%, respectively. nih.gov

Quantum Yield Determinations for Photodegradation

The quantum yield (ϕ) of photodegradation is a measure of the efficiency of a photochemical reaction, defined as the number of degraded molecules per absorbed photon. mdpi.com Determining the quantum yield provides an objective way to compare the efficiency of photodegradation under different conditions.

While specific quantum yield values for the photodegradation of Acid Red 87 potassium are not extensively reported in the provided context, the concept is crucial for understanding its photochemical behavior. For comparison, other fluorescent compounds like PHOXI have reported quantum yields as high as 0.54. nih.gov The quantum yield of a photoreaction can be influenced by various factors, including the solvent and the presence of other substances. nih.gov For instance, the quantum yield of some fluorescent proteins can vary significantly, with dark-state conversion having a low quantum efficiency (ϕdsc ≈ 1 × 10⁻³). nih.gov

Oxidative Degradation Processes and Kinetics

Oxidative degradation is another significant pathway for the breakdown of Acid Red 87. This process involves the use of oxidizing agents that generate highly reactive species, such as hydroxyl radicals (•OH), which then attack the dye molecule.

Advanced Oxidation Processes (AOPs), like the Fenton process, are effective in degrading Acid Red 87. scirp.orgresearchgate.netscirp.org The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe(II)) to produce hydroxyl radicals. scirp.org The kinetics of this degradation are influenced by the concentrations of H₂O₂, Fe(II), the dye itself, and the solution pH. scirp.orgresearchgate.net

The initial rate of degradation of Eosin Y using the Fenton process increases with increasing concentrations of H₂O₂, Fe(II), and the dye at a low pH. scirp.orgresearchgate.net However, the rate decreases as the pH increases due to the formation of ferric hydroxide (B78521), which removes the catalytically active iron species. scirp.orgresearchgate.net The optimal pH for significant degradation was found to be around 2.74. scirp.orgscirp.org

Studies have shown that Eosin Y can be rapidly degraded by the Fenton's reagent, with 87% decomposition occurring in the first two minutes and 90% within 30 minutes. bohrium.com The solar photo-Fenton process is even more efficient, with one study reporting 94.1% removal of the dye in 90 minutes. nih.gov The apparent kinetics of Eosin Y degradation under specific solar photo-Fenton conditions was described by the equation: -dC/dt = 0.000249[Eosin Y]⁰·⁷⁸[Fe²⁺]¹·¹⁴[H₂O₂]¹·²⁶. nih.gov

The degradation can also be achieved using other oxidizing agents like potassium bromate (B103136) (KBrO₃) in the presence of a photocatalyst. researchgate.net The generation of reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂•⁻) and hydroxyl radicals (OH•) is a common mechanism in oxidative degradation processes. researchgate.net

The table below summarizes the kinetic data from a study on the degradation of Eosin Y using the Fenton and photo-Fenton processes. scirp.org

| Process | [H₂O₂] (M) | [Fe(II)] (M) | [EY] (M) | pH | Initial Rate (mol∙L⁻¹∙min⁻¹) | Degradation (%) (30 min) |

| Fenton's Process | 7.90 × 10⁻³ | 2.00 × 10⁻⁴ | 2.58 × 10⁻⁵ | 3.78 | 7.35 × 10⁻⁷ | 27.62 |

| Photo-Fenton's Process | 7.90 × 10⁻³ | 2.00 × 10⁻⁴ | 2.58 × 10⁻⁵ | 3.78 | 11.51 × 10⁻⁷ | 54.32 |

Application of Advanced Oxidation Processes (AOPs): Fenton's and Photo-Fenton's Reactions

Advanced Oxidation Processes (AOPs) are a class of procedures used for the removal of organic pollutants from water and wastewater. scirp.org Among these, the Fenton and photo-Fenton reactions are prominent for their effectiveness in degrading Acid Red 87 (Eosin Y). These processes rely on the generation of highly reactive hydroxyl radicals (•OH). scirp.orgscirp.org

In the Fenton process, the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) produces hydroxyl radicals, which then attack the dye molecule, leading to its degradation. scirp.org The efficiency of this process is significantly enhanced with the introduction of ultraviolet (UV) light, a variation known as the photo-Fenton reaction. researchgate.net The UV light facilitates the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, creating additional hydroxyl radicals through the excitation of the dye molecules, thereby accelerating the degradation rate. scirp.orgresearchgate.net

Research conducted at 30°C demonstrated that the photo-Fenton process is considerably more effective than the Fenton process alone. Under specific conditions ([H₂O₂]: 7.90 × 10⁻³ M; [Fe(II)]: 2.00 × 10⁻⁴ M; [EY]: 2.58 × 10⁻⁵ M and pH: 3.78), the Fenton process achieved a 27.62% degradation with an initial rate of 7.35 × 10⁻⁷ mol∙L⁻¹∙min⁻¹ in 30 minutes. In contrast, the photo-Fenton process under the same conditions resulted in a 54.32% degradation with an initial rate of 11.51 × 10⁻⁷ mol∙L⁻¹∙min⁻¹. scirp.org Another study reported that Eosin Y decomposes by 87% within the first two minutes of contact with a Fenton's reagent. bohrium.com

Comparison of Fenton vs. Photo-Fenton Degradation of Acid Red 87 scirp.org

| Process | Initial Rate (mol∙L⁻¹∙min⁻¹) | Degradation (%) in 30 min |

|---|---|---|

| Fenton | 7.35 × 10⁻⁷ | 27.62 |

| Photo-Fenton | 11.51 × 10⁻⁷ | 54.32 |

Kinetics and Stoichiometry of Potassium Permanganate-Induced Oxidation

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent used for the treatment of various organic pollutants. While specific studies on the kinetics and stoichiometry of Acid Red 87 oxidation by permanganate are not extensively documented, research on similar azo dyes provides a strong predictive framework. researchgate.netunn.edu.ng

The oxidation of azo dyes by permanganate is typically influenced by factors such as pH, temperature, and the initial concentrations of the dye and the oxidant. researchgate.net Kinetic studies on other dyes have shown that the reaction often follows pseudo-first-order kinetics. acs.org The stoichiometry, which defines the molar ratio of oxidant to dye required for complete color removal, is crucial to avoid overdosing the oxidant. For several other acid azo dyes, the MnO₄⁻:dye stoichiometric ratio in an acidic medium was found to range from approximately 2:1 to 2.8:1. researchgate.net During the reaction, intermediate manganese species, such as Mn(V) and Mn(VI), may be formed, which can be detected spectroscopically. acs.orgscientificarchives.com The reaction ultimately leads to the cleavage of the dye's chromophore, resulting in decolorization.

Synergistic Degradation in Activated Persulfate Systems with Ultrasound Intensification

The activation of persulfate (S₂O₈²⁻) to generate potent sulfate (B86663) radicals (SO₄⁻•) is another effective AOP for dye degradation. This process can be significantly intensified through the application of ultrasound, creating a synergistic effect. nih.govresearchgate.net Research on Acid Red 73, an azo dye structurally similar to Acid Red 87, demonstrates the high efficiency of this combined system. nih.govacs.org

The introduction of ultrasound into a heat-activated persulfate system containing a catalyst (e.g., Fe₃O₄@AC) dramatically enhances the reaction rate. nih.gov This is attributed to the physical and chemical effects of acoustic cavitation, which include the dispersion of catalyst nanoparticles, increased mass transfer rates, and the generation of additional reactive species. nih.govresearchgate.net In the US/PS/Fe₃O₄@AC system for degrading Acid Red 73, nearly 100% decolorization was achieved within 10 minutes under optimal conditions. nih.govacs.org Interestingly, the primary reactive species was identified as singlet oxygen (¹O₂), accompanied by sulfate (SO₄⁻•) and hydroxyl (HO•) radicals. acs.orgacs.org This indicates a complex reaction mechanism that may not be dominated solely by radical pathways. acs.org

Parametric Studies: Effects of pH, Temperature, and Reagent Concentrations on Degradation Rates

The efficiency of the degradation of Acid Red 87 is highly dependent on several operational parameters.

Effect of pH: The pH of the solution is a critical factor. For the Fenton and photo-Fenton processes, the degradation rate is highest at a low pH (around 2.74 to 3.78). scirp.orgscirp.org As the pH increases, the rate decreases due to the precipitation of iron as ferric hydroxide, which removes the catalyst from the reaction. scirp.orgresearchgate.net In contrast, studies on persulfate systems for similar dyes show effective degradation over a wide pH range (3-11). acs.org For photocatalytic degradation using other catalysts, the optimal pH can vary; for instance, a study on Acid Red 88 found an optimal pH of 5.3. analchemres.org

Effect of Temperature: Temperature generally has a positive correlation with the degradation rate. In studies on the degradation of Acid Red 73 by activated persulfate, increasing the temperature from 30°C to 80°C significantly accelerated the decolorization process. acs.org Similarly, enzymatic degradation studies also show increased decolonization at higher temperatures, up to an optimum point (e.g., 35°C). scielo.br

Effect of Reagent Concentrations: The concentrations of the primary reagents (e.g., H₂O₂, Fe²⁺, persulfate) are pivotal.

In the Fenton process, the degradation rate of Acid Red 87 increases with higher concentrations of both H₂O₂ and Fe²⁺, up to a certain point. scirp.org At very high H₂O₂ concentrations, the rate may level off or decrease due to the scavenging of hydroxyl radicals by excess H₂O₂. scirp.org

In activated persulfate systems, increasing the persulfate and catalyst dosage generally enhances the degradation rate by providing more active sites and generating more radicals. acs.org However, an excessive concentration of persulfate can also have an inhibitory effect. acs.org

The initial dye concentration also plays a role. Higher initial concentrations can sometimes lead to a decrease in degradation efficiency as the available reactive species become saturated. acs.org

Optimal Parameters for Degradation of Acid Dyes in Various AOPs

| Degradation System | Target Dye | Optimal pH | Optimal Temperature (°C) | Key Reagent/Catalyst Conditions | Source |

|---|---|---|---|---|---|

| Photo-Fenton | Acid Red 87 | 2.74 - 3.78 | 30 | [H₂O₂]: 7.90 × 10⁻³ M; [Fe(II)]: 2.00 × 10⁻⁴ M | scirp.org |

| US/Persulfate/Fe₃O₄@AC | Acid Red 73 | Not adjusted (effective over wide range) | 50 | PS: 7.5 mmol/L; Catalyst: 2 g/L; US: 80 kHz | nih.govacs.org |

| Photocatalysis (TiO₂-hydrogel) | Acid Red 88 | 5.3 | 24 | Nanocomposite: 250 mg | analchemres.org |

Investigation of Mineralization Pathways and Intermediate Species Formation

The ultimate goal of degradation is the complete mineralization of the dye into harmless inorganic substances. Research indicates that the degradation of Acid Red 87 via the photo-Fenton process leads to mineralization, with the formation of carbon dioxide (CO₂), bromide ions (Br⁻), and sodium ions (Na⁺). scirp.org

The degradation process involves the breakdown of the complex dye structure into smaller intermediate species. The initial attack by hydroxyl radicals or other reactive species typically targets the chromophore of the dye, leading to decolorization. tandfonline.com This is followed by the cleavage of the aromatic rings, which generates various aliphatic carboxylic acids as intermediates. academie-sciences.frresearchgate.net These smaller organic acids, such as oxalic acid and formic acid, are then further oxidized, eventually leading to complete mineralization. academie-sciences.fr In systems involving persulfate, the key reactive species responsible for initiating these pathways have been identified as singlet oxygen (¹O₂), sulfate radicals (SO₄⁻•), and hydroxyl radicals (HO•). acs.org

Stability under Varied Environmental Conditions: pH, Temperature, and Chemical Presence

Acid Red 87 is a stable compound under normal conditions but is incompatible with strong oxidizing agents. academie-sciences.fr Its stability is influenced by environmental factors, primarily pH and temperature.

pH Stability: The compound is reported to be most stable within a pH range of 5 to 9. Outside of this range, its structure and color can be altered. Studies on the absorbance of Eosin Y show that the absorbance increases with the solution pH, indicating changes in the molecular structure and conjugation of the aromatic rings. researchgate.net

Temperature Stability: The stability of dyes often decreases with increasing temperature. uinsgd.ac.id While specific data on the thermal degradation of solid Acid Red 87 is limited, studies on dye solutions show that temperature can significantly affect degradation rates in the presence of other reagents. acs.orgscielo.br

Chemical Presence: Acid Red 87 is incompatible with strong oxidizing agents, which will cause it to degrade. academie-sciences.fr It is soluble in water, and its stability in solution can be affected by the presence of other chemicals that can initiate redox reactions. bohrium.commedchemexpress.com

Environmental Fate and Ecotoxicological Research of Acid Red 87 Potassium

Environmental Distribution, Persistence, and Transformation

The movement and longevity of Acid Red 87 potassium in the environment are dictated by its solubility, partitioning behavior, and its reactivity towards biotic and abiotic degradation mechanisms.

Aqueous Solubility and Partitioning Behavior in Environmental Compartments (suspended solids, sediments, soil)

This compound, the disodium (B8443419) salt of Eosin (B541160) Y, is characterized by its high water solubility. fishersci.comchemsrc.comsigmaaldrich.com The free acid form, in contrast, has very limited water solubility. sigmaaldrich.com This high solubility suggests that in aquatic systems, the compound will be mobile. fishersci.com

The partitioning of a chemical between water and organic environmental matrices like soil or sediment is often predicted by its octanol-water partition coefficient (Kow). For Acid Red 87, reported log Kow values vary, reflecting a strong dependence on pH. Research has shown that log Kow values can range from 2.78 at an acidic pH of 4.29 to -1.22 at a more alkaline pH of 7.63. researchgate.net At typical environmental pH levels (6-9), the dye exists predominantly in its dianionic form, which is expected to have low adsorptivity and thus be mobile in soil. canada.ca However, field observations from a spill site of similar xanthene dyes found much higher concentrations in the sediment compared to the water, suggesting that fugacity models may underestimate partitioning to sediment. canada.ca This could be due to electrostatic sorption mechanisms not fully captured by standard models. canada.ca

Table 1: Partitioning Coefficients for Acid Red 87 (Eosin Y)

| Parameter | Value | pH | Source(s) | Notes |

|---|---|---|---|---|

| log Kow | -1.33 | Not Specified | kochcolor.com | Indicates high water solubility and low potential for bioaccumulation. |

| log Kow | -1.22 | 7.63 | researchgate.net | Measured value, reflects behavior in slightly alkaline conditions. |

| log Kow | 2.78 | 4.29 | researchgate.net | Measured value, reflects behavior in acidic conditions. |

| log Pow | 4.80 | Not Specified | fishersci.com | This value from an SDS appears to be an outlier compared to other sources. |

| log Koc | 1.024 | Not Specified | kochcolor.com | The Organic Carbon normalized adsorption coefficient indicates low adsorption to organic matter. |

Biodegradation Studies and Removal Efficiencies in Wastewater Treatment Systems

There is conflicting information regarding the biodegradability of Acid Red 87. Several safety data sheets indicate that the substance is readily biodegradable, citing degradation rates of 94.56% over 28 days in oxygen depletion tests. kochcolor.comcarlroth.com Further supporting this, a 2006 study successfully demonstrated that a Gram-positive bacterium was capable of using Eosin Y as its sole source of carbon, leading to its decolorization and degradation. niu.edu

In contrast, a screening assessment by Environment Canada suggested that the compound is resistant to biodegradation, with a predicted half-life of over 182 days. canada.ca While many conventional wastewater treatments struggle to remove such complex dyes, biodegradation has been shown to be a cost-effective and eco-friendly technique for other acid dyes. tandfonline.com The process for many dyes involves microbial consortia that can either adsorb the dye onto their biomass or degrade it through enzymatic action. openbiotechnologyjournal.com For Acid Red 87, the evidence points towards susceptibility to microbial degradation, although the precise efficiency in large-scale wastewater treatment systems is not extensively documented.

Table 2: Biodegradation Findings for Acid Red 87 (Eosin Y)

| Finding | Method/Organism | Source(s) |

|---|---|---|

| Readily biodegradable | Oxygen depletion test (94.56% in 28 days) | kochcolor.comcarlroth.com |

| Degraded as sole carbon source | Gram-positive bacterium | niu.edu |

| Resistant to biodegradation | Model prediction (Half-life > 182 days) | canada.ca |

Abiotic Transformation Pathways: Hydrolysis and Photolysis in Aquatic Environments

While the compound is stable under normal storage and use conditions leicabiosystems.com, it is highly susceptible to abiotic transformation via light. Photodegradation, or photolysis, is a significant pathway for the breakdown of Acid Red 87 in aquatic environments. researchgate.net

Research shows that the dye degrades very quickly when exposed to light, particularly at wavelengths near its primary absorbance band. researchgate.net The mechanism of this photodegradation is dependent on the presence of oxygen. researchgate.net

Oxic Conditions: In the presence of oxygen, an oxidative pathway occurs, leading to the breakdown of the dye's chromophore and resulting in complete discoloration. researchgate.net

Anoxic Conditions: In the absence of oxygen, a debromination process takes place, where bromine atoms are cleaved from the molecule, but the central chromophore, and thus the color, remains largely intact. researchgate.net

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are also effective. Studies have successfully used photocatalytic degradation with semiconductors like tungsten oxide (WO₃), zinc oxide (ZnO), and titanium dioxide (TiO₂) under UV, visible, or laser irradiation to rapidly break down the dye. researchgate.netscispace.comresearchgate.net The Fenton's process has also been shown to effectively degrade Eosin Y. scirp.org Hydrolysis is not considered a major degradation pathway. core.ac.uknih.gov

Table 3: Abiotic Transformation Studies on Acid Red 87 (Eosin Y)

| Transformation Pathway | Method/Conditions | Finding | Source(s) |

|---|---|---|---|

| Photolysis | Light exposure | Rapid degradation, especially near absorbance maximum. | researchgate.net |

| Photocatalysis | Laser-induced with WO₃ catalyst | Rapid degradation (within minutes). | researchgate.net |

| Photocatalysis | UV-A light with ZnO suspension | 99.2% decolorization after 20 minutes at optimal conditions. | scispace.com |

| Advanced Oxidation | Fenton's Process (H₂O₂ + Fe(II)) | Effective degradation, dependent on pH and reactant concentrations. | scirp.org |

Ecotoxicity Assessments across Trophic Levels

Ecotoxicological data are used to assess the potential risk of a substance to the environment. For Acid Red 87, the available data suggest a low level of acute toxicity to aquatic organisms, though some classifications note the potential for long-term effects. leicabiosystems.com

Aquatic Ecotoxicity: Studies on Fish, Invertebrates, and Freshwater Plants

Standardized aquatic toxicity tests have been conducted on species representing three key trophic levels: fish (vertebrates), daphnids (invertebrates), and algae (plants). The results consistently show that high concentrations of Acid Red 87 are required to elicit acute toxic effects. The 96-hour median lethal concentration (LC50) for fish and the 48-hour median effective concentration (EC50) for aquatic invertebrates are both reported to be greater than 100 mg/L. carlroth.comcarlroth.com Algae appear to be slightly more sensitive, with a 72-hour median effective concentration (ErC50) based on growth rate inhibition reported as 51.3 mg/L. carlroth.comcarlroth.com A chronic test on microorganisms resulted in a No Observed Effect Concentration (NOEC) of 100 mg/L. carlroth.com These values generally lead to the substance not being classified as acutely hazardous to the aquatic environment. kochcolor.comleicabiosystems.comleicabiosystems.com

Table 4: Aquatic Ecotoxicity of Acid Red 87 (Eosin Y)

| Trophic Level | Species | Test Type | Endpoint | Value (mg/L) | Source(s) |

|---|---|---|---|---|---|

| Fish | Oryzias latipes (Japanese rice fish) | Acute | 96-hr LC50 | 1,200 | myshopblocks.com |

| Fish | General | Acute | 96-hr LC50 | >100 | carlroth.comcarlroth.com |

| Invertebrates | Daphnia magna (Water flea) | Acute | 48-hr EC50 | >100 | carlroth.comcarlroth.com |

| Plants (Algae) | Desmodesmus subspicatus (Green algae) | Acute | 72-hr ErC50 | 51.3 | carlroth.comcarlroth.com |

| Microorganisms | Bacteria | Chronic | NOEC | 100 | carlroth.com |

Terrestrial Ecotoxicity: Research on Soil and Sediment Organisms

There is a notable lack of specific research on the terrestrial ecotoxicity of this compound. technopharmchem.com No standardized studies evaluating its effects on key soil organisms such as earthworms (Eisenia fetida), springtails (Folsomia candida), or terrestrial plants were found in the reviewed literature. europa.eu

The risk to terrestrial ecosystems can be inferred from the compound's environmental fate. Its high water solubility and mobility in soils at neutral to alkaline pH suggest that it may be readily leached from the upper soil layers, potentially limiting the duration of exposure for soil-dwelling organisms. canada.ca However, its observed tendency to partition to sediments indicates a potential for accumulation in soils with high organic matter content, which could lead to long-term exposure scenarios. canada.ca Assessing the environmental risk requires specific testing on soil organisms to determine endpoints like effects on earthworm reproduction or plant growth. mdpi.comnoack-lab.com Without such data, a comprehensive risk assessment for the terrestrial compartment cannot be completed.

Development and Application of Environmental Risk Assessment Methodologies (Predicted Environmental Concentrations (PECs) and Predicted No-Effect Concentrations (PNECs))

Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical substance released into the environment. This evaluation hinges on two key parameters: the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC). fda.gov The PEC is an estimation of the concentration of a substance that is expected to be found in various environmental compartments (water, soil, air), calculated based on its usage volume, release patterns, and fate properties. The PNEC is the concentration below which unacceptable effects on the ecosystem are unlikely to occur. westliberty.edu A risk is generally considered to be managed when the PEC/PNEC ratio, known as the Risk Quotient (RQ), is less than one. canada.ca

For this compound (also known by its Colour Index name C.I. 45380 or as Eosin Y), specific and finalized PEC and PNEC values are not consistently available in publicly accessible regulatory assessments or safety data sheets. fishersci.bethermofisher.com Multiple safety data sheets explicitly state that information for PNEC is "No information available". fishersci.bethermofisher.com

However, the methodology for determining these values can be understood by examining assessments of analogous substances, such as other acid dyes. For example, a screening assessment for the analogue Acid Red 111 was conducted by Canadian authorities under the Canadian Environmental Protection Act (CEPA). canada.ca In that assessment, a conservative industrial release scenario was modeled, resulting in a specific PEC for the aquatic environment. The PNEC was derived from the lowest critical toxicity value (CTV) from ecotoxicity studies on relevant organisms, divided by an assessment factor to account for uncertainties. canada.ca

Illustrative Risk Assessment Data for an Analogue Substance: Acid Red 111 To demonstrate the application of this methodology, the data from the Canadian screening assessment of Acid Red 111 is presented below.

| Parameter | Value | Source | Description |

| Predicted Environmental Concentration (PEC) | 0.03 mg/L | canada.ca | Estimated concentration in the aquatic environment resulting from a conservative industrial discharge scenario. |

| Critical Toxicity Value (CTV) | 4 mg/L | canada.ca | Lowest reported acute toxicity value (LC50 for common carp), used as the basis for the PNEC. |

| Assessment Factor (AF) | 100 | canada.ca | A factor applied to the CTV to account for inter/intraspecies variability and to extrapolate from lab to field conditions. |

| Predicted No-Effect Concentration (PNEC) | 0.04 mg/L | canada.ca | Calculated as CTV / AF (4 mg/L / 100). Represents the concentration at which no adverse effects are expected. |

| Risk Quotient (RQ) | 0.7 | canada.ca | Calculated as PEC / PNEC (0.03 / 0.04). A value below 1 suggests a low risk to the environment under the assessed conditions. |

While a full quantitative risk assessment for this compound is not publicly documented, some of its environmental properties have been noted. It is a water-soluble substance, which suggests it is likely to be mobile in the environment. thermofisher.com Some data indicates the substance is readily biodegradable, with one study showing an oxygen depletion of 94.56% over 28 days. kochcolor.com Ecotoxicity data from safety sheets often state that it shall not be classified as hazardous to the aquatic environment. kochcolor.comhimediadownloads.com These characteristics—mobility, biodegradability, and aquatic toxicity—are critical inputs for modeling its environmental fate and deriving a PNEC.

Analysis of Regulatory Frameworks and Environmental Policy Implications

The use of this compound and its various salts is governed by a range of regulations globally, reflecting its application in cosmetics, drugs, and other industrial products. The policy implications are centered on ensuring safety for human health and minimizing environmental impact through controlled use and hazard communication.

European Union: In the European Economic Area, Acid Red 87 (listed as C.I. 45380, EC No. 241-409-6) is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. It is registered for manufacture and/or import at a volume of ≥ 10 to < 100 tonnes per year. europa.eu Under the connected Classification, Labelling and Packaging (CLP) Regulation, it is classified with warnings for causing serious eye irritation and potentially causing an allergic skin reaction. europa.eu For cosmetic uses, colorants are regulated by the EU Cosmetics Regulation (EC) No 1223/2009. While specific opinions on Acid Red 87 are noted, the Scientific Committee on Consumer Safety (SCCS) has published opinions on similar xanthene dyes, such as Acid Red 92, establishing maximum safe concentrations for use in different types of hair dye formulations, demonstrating a risk-based approach to regulation. europa.eu

United States: The U.S. Food and Drug Administration (FDA) regulates this colorant under the name D&C Red No. 22 (CAS No. 17372-87-1). It is permanently listed for use in drugs and cosmetics, subject to certification by the FDA. fda.gov This means each batch must be certified by the FDA to ensure it meets established specifications for purity and composition before it can be used in products sold in the U.S. fda.gov For workplace safety, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that hazards associated with the chemical, such as eye irritation, are communicated to workers via Safety Data Sheets (SDS). kochcolor.com

Canada: In Canada, industrial chemicals are assessed by the government under the Canadian Environmental Protection Act, 1999 (CEPA 1999). While a specific assessment for Acid Red 87 was not found, the risk assessment process for the analogue Acid Red 111 concluded that it was not entering the environment in a quantity or concentration that posed an ecological risk. canada.ca This approach indicates that Canadian environmental policy relies on substance-specific risk assessments to determine if management measures are needed.

Global Status: The widespread industrial and commercial use of Acid Red 87 is reflected in its inclusion on numerous national chemical inventories, indicating that it is subject to the respective regulatory and environmental frameworks of these nations.

Summary of Regulatory Status for Acid Red 87 and its Synonyms

| Region/Jurisdiction | Regulatory Body/Framework | Status/Designation | Key Points |

| European Union | ECHA / REACH | Registered Substance (C.I. 45380) | Registered at 10-100 tonnes/year; Classified for eye irritation and skin sensitization. europa.eu |

| United States | FDA / 21 CFR 74.1322 | D&C Red No. 22 | Permanently listed for use in drugs and cosmetics; batch certification required. fda.gov |

| United States | OSHA / HCS | Hazardous Chemical | Hazard communication required for workers. kochcolor.com |

| Canada | Environment Canada / DSL | Listed on Domestic Substances List (DSL) | Subject to assessment under CEPA 1999. carlroth.com |

| Australia | AIIC | Listed Substance | Included in the Australian Inventory of Industrial Chemicals. carlroth.com |

| China | IECSC | Listed Substance | Included in the Inventory of Existing Chemical Substances in China. carlroth.com |

| Japan | CSCL-ENCS | Listed Substance | Included in the Chemical Substances Control Law - Existing and New Chemical Substances inventory. carlroth.com |

| South Korea | KECI | Listed Substance | Included in the Korean Existing Chemicals Inventory. carlroth.com |

| Mexico | INSQ | Listed Substance | Included in the National Inventory of Chemical Substances. carlroth.com |

Biological Interactions and Mechanisms of Staining with Acid Red 87 Potassium

Molecular Mechanisms of Staining at Cellular and Tissue Levels

The staining process of Acid Red 87 is a multifaceted phenomenon involving precise molecular interactions between the dye molecule and biological substrates.

The binding of Acid Red 87 to tissue components is stabilized by a combination of non-covalent interactions. While the primary attraction is electrostatic, hydrogen bonds and van der Waals forces play a significant role in the specificity and stability of the staining. bitesizebio.com Hydrogen bonds, which are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are critical for the structural integrity and function of biological molecules like proteins. bitesizebio.com The structure of Acid Red 87, with its oxygen atoms, can act as a hydrogen bond acceptor, interacting with donor groups on amino acid residues within proteins. bitesizebio.comcambridgemedchemconsulting.com

Acid Red 87 is an acidic dye that selectively binds to and stains basic, or "eosinophilic," components within a cell or tissue. macsenlab.comwikipedia.org This specificity is the cornerstone of its use in histology. The primary targets for Acid Red 87 are proteins rich in basic amino acid residues, such as arginine, histidine, and lysine, which carry a net positive charge at the pH levels typically used for staining. wikipedia.orgnih.gov

This interaction results in the characteristic pink or red staining of these structures under a microscope. wikipedia.orgwikipedia.org Consequently, Acid Red 87 is highly effective at visualizing cytoplasmic structures, collagen, muscle fibers, and red blood cells. macsenlab.comwikipedia.orgmedchemexpress.com Red blood cells, in particular, stain an intense red. wikipedia.orgwikipedia.org

| Stained Component | Typical Staining Color | Underlying Biomolecular Target |

| Cytoplasm | Pink / Red | Basic proteins |

| Collagen | Pink / Red | Extracellular matrix proteins |

| Muscle Fibers | Pink / Red | Contractile proteins |

| Red Blood Cells | Intense Red | Hemoglobin and other proteins |

This table summarizes the cellular and extracellular components stained by Acid Red 87 and their characteristic appearance.

The staining selectivity of Acid Red 87 is fundamentally driven by its chemical nature as an anionic dye. macsenlab.com In solution, the dye molecule carries a negative charge, which leads to a strong electrostatic attraction with positively charged (cationic) components in the tissue, primarily basic proteins. macsenlab.comwikipedia.orgnih.gov This charge-based attraction is the principal mechanism for its function as a counterstain.

The affinity and selectivity of Acid Red 87 staining are highly sensitive to the microenvironment, particularly pH and salt concentration.

pH: The pH of the staining solution is a critical factor. Using a slightly acidic solution, often by adding a small amount of acetic acid (around 0.5%), enhances the staining. wikipedia.org This is because a lower pH increases the protonation of amine groups on amino acid residues within proteins, making them more cationic. microscopist.co.uk This heightened positive charge on the tissue proteins strengthens their electrostatic attraction to the anionic eosin (B541160) dye, resulting in a deeper and more intense red stain. wikipedia.orgmicroscopist.co.uk Conversely, at a higher pH, proteins have reduced cationic character, which diminishes the staining intensity. microscopist.co.uk

Salt Concentration: The ionic strength of the staining solution, determined by salt concentration, can also influence dye binding. Electrolytes in the solution can affect the solubility of the dye and modulate the electrostatic interactions between the dye and tissue components. ijabbr.comgoogle.com

| Factor | Effect on Staining Intensity | Mechanism |

| Decreased pH | Increases | Enhances the positive charge (cationic nature) of tissue proteins, increasing their affinity for the anionic dye. wikipedia.orgmicroscopist.co.uk |

| Increased pH | Decreases | Reduces the positive charge on tissue proteins, lowering their affinity for the anionic dye. microscopist.co.uk |

| Salt Concentration | Modulates | Affects dye solubility and the electrostatic environment of the binding interaction. ijabbr.comgoogle.com |

This table outlines the key microenvironmental factors that influence Acid Red 87 staining.

Role of Dye Charge (Anionic Properties) and Counterions (Potassium) in Staining Selectivity

Advanced Histological and Cytological Applications and their Underlying Principles

The reliable and specific staining properties of Acid Red 87 have made it a cornerstone of routine and specialized staining protocols in pathology and research.

Acid Red 87, as Eosin Y, is an indispensable component of the Hematoxylin (B73222) and Eosin (H&E) stain, the most widely used histological stain in medical diagnosis. macsenlab.comwikipedia.orgbasicmedicalkey.com In this protocol, it serves as the counterstain to hematoxylin. wikipedia.orgsigmaaldrich.com

The underlying principle of H&E staining is to provide a clear differentiation between the nucleus and the cytoplasm of a cell. wikipedia.org

Hematoxylin: This basic dye, used with a mordant, stains acidic (basophilic) structures, most notably the heterochromatin and nucleoli within the cell nucleus, a purplish-blue. wikipedia.orgbasicmedicalkey.com

Eosin (Acid Red 87): Following the nuclear stain, the tissue is treated with Eosin. It stains the basic (acidophilic or eosinophilic) components—namely the cytoplasm and most extracellular matrix fibers—in varying shades of pink, orange, and red. wikipedia.orgbasicmedicalkey.com

This dual-staining technique provides a detailed view of tissue architecture and cellular morphology, which is fundamental for pathologists to identify a vast number of tissue structures and diagnose diseases, including cancer. wikipedia.orgbasicmedicalkey.com The simplicity, speed, and clear contrast offered by the H&E stain have established it as a gold standard in histology. macsenlab.comwikipedia.org

Utilization in Specialized Cytological Stains: Papanicolaou and Romanowsky Type Stains